Bismuth 2-ethylhexanoate

Polyurethane catalysis Macromonomer synthesis Reaction kinetics

Bismuth 2-ethylhexanoate (bismuth octoate, Bi(2EH)₃) is a bismuth(III) carboxylate coordination compound with the molecular formula C₂₄H₄₅BiO₆ and a molecular weight of approximately 638.6 g/mol. At ambient temperature, it is a viscous, light yellow to amber liquid with a density of ~1.22 g/cm³ and is insoluble in water but miscible with common organic solvents including toluene, ethyl acetate, acetone, and mineral spirits.

Molecular Formula C8H16BiO2
Molecular Weight 353.19 g/mol
CAS No. 67874-71-9
Cat. No. B1587772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth 2-ethylhexanoate
CAS67874-71-9
Molecular FormulaC8H16BiO2
Molecular Weight353.19 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.[Bi]
InChIInChI=1S/C8H16O2.Bi/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyNNFNMTHLSPQNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth 2-Ethylhexanoate (CAS 67874-71-9): A Bismuth Carboxylate Catalyst for Polyurethane and Lubricant Applications


Bismuth 2-ethylhexanoate (bismuth octoate, Bi(2EH)₃) is a bismuth(III) carboxylate coordination compound with the molecular formula C₂₄H₄₅BiO₆ and a molecular weight of approximately 638.6 g/mol [1]. At ambient temperature, it is a viscous, light yellow to amber liquid with a density of ~1.22 g/cm³ and is insoluble in water but miscible with common organic solvents including toluene, ethyl acetate, acetone, and mineral spirits [2]. Industrially, its primary application is as a metal-based catalyst for polyurethane (PU) synthesis—accelerating the isocyanate–polyol urethane-forming reaction—where it has been positioned as a less-toxic alternative to organotin catalysts such as dibutyltin dilaurate (DBTDL) . It also functions as an extreme-pressure (EP) lubricant additive and as a paint drier . The compound is supplied commercially under several trade names including TIB KAT 720 and Borchi Kat 320.

Low-loading polyurethane catalysis workflow Optimal near 2 mol% per step; rapid macromonomer synthesis
Organotin replacement research Alternative to DBTDL in ester-urethane and photocurable polymer systems
EP lubricant additive formulation Ligand-independent weld load performance with sulfur-based co-additives

Why Bismuth 2-Ethylhexanoate Cannot Be Casually Substituted with Other Bismuth Carboxylates or Organotin Catalysts


Substituting bismuth 2-ethylhexanoate with bismuth neodecanoate, dibutyltin dilaurate (DBTDL), or zinc carboxylates on the basis of in-class similarity alone is demonstrably risky because this compound exhibits a non-linear, concentration-dependent reactivity profile that is not shared by its closest structural analogs [1]. At low catalyst loadings (2 mol%), bismuth tris(2-ethylhexanoate) completes the urethane-forming reaction in 7 hours—substantially faster than both DBTDL (19 hours) and bismuth neodecanoate (25 hours) under identical conditions—yet doubling the loading to 4 mol% paradoxically increases its total reaction time to 26 hours, making it the slowest catalyst in the tested set [1]. This inverted concentration–reactivity relationship, attributed to steric effects and competing allophanatization side reactions, is unique to the 2-ethylhexanoate ligand and means that process conditions optimized for another bismuth carboxylate or organotin catalyst will not translate predictably to this compound [1]. Furthermore, the compound's REACH reproductive toxicity classification (H361d) as a 2-ethylhexanoic acid (2-EHA) salt distinguishes it from neodecanoate-based bismuth catalysts that avoid this regulatory burden .

Bismuth 2-ethylhexanoate vs. Bismuth neodecanoate Concentration–reactivity inversion is unique to the 2-ethylhexanoate ligand; doubling loading paradoxically slows reaction, a behavior absent in neodecanoate
Bismuth 2-ethylhexanoate vs. DBTDL (dibutyltin dilaurate) Optimal loading windows differ sharply; process conditions optimized for DBTDL at higher loadings may not transfer and can invert productivity
Bismuth 2-ethylhexanoate vs. Bismuth neodecanoate (regulatory) 2-EHA salt carries H361d/H360D reproductive toxicity classification under EU CLP; neodecanoate-based catalysts avoid this regulatory burden

Quantitative Head-to-Head Evidence: Where Bismuth 2-Ethylhexanoate Outperforms or Underperforms Its Closest Alternatives


At 2 mol% Catalyst Loading, Bismuth 2-Ethylhexanoate Is 2.7× Faster than DBTDL and 3.6× Faster than Bismuth Neodecanoate for Urethane Macromonomer Synthesis

In a two-step ester-urethane macromonomer synthesis using polyester polyol (Priplast 1838), IPDI, and HEMA in ethyl acetate at reflux, bismuth tris(2-ethylhexanoate) (BiHex) at 2 mol% per step achieved complete NCO conversion in a total reaction time of 7.0 hours (Step I: 5.0 h; Step II: 2.0 h), versus 19.0 hours for DBTDL at the same loading and 25.0 hours for bismuth neodecanoate (BiNDE) [1]. This represents a 63% reduction in total reaction time versus DBTDL and a 72% reduction versus BiNDE, while maintaining a comparable reaction yield of 65% (vs. 66% for DBTDL and 64% for BiNDE) [1]. The kinetic advantage is attributed to the reduced steric bulk of the 2-ethylhexanoate ligand (8-carbon branched chain) relative to the neodecanoate ligand (10-carbon branched chain), which facilitates more rapid ligand exchange in the bismuth insertion mechanism [1].

Low-loading kinetics
Head-to-head
7.0 h total (2 mol%) vs. 19.0 h (DBTDL) vs. 25.0 h (Bi neodecanoate)
2.7× faster than DBTDL; 3.6× faster than Bi neodecanoate; yield comparable at 65%
Supports low-loading reaction workflow selection
Two-step ester-urethane macromonomer synthesis; polyester polyol + IPDI + HEMA in ethyl acetate at reflux
Polyurethane catalysis Macromonomer synthesis Reaction kinetics

Paradoxical Slowing at Higher Loading: Bismuth 2-Ethylhexanoate at 4 mol% Becomes the Slowest Catalyst Tested (26 h vs. 4.5 h for DBTDL), Revealing a Unique Concentration–Reactivity Inversion

When the catalyst loading was doubled from 2 mol% to 4 mol% per step, all tested catalysts showed the expected reduction in reaction time except bismuth 2-ethylhexanoate, which exhibited a striking reversal: its total reaction time increased from 7.0 h to 26.0 h, making it 3.7× slower than its own performance at half the loading and 5.8× slower than DBTDL at 4 mol% (4.5 h) [1]. Bismuth neodecanoate showed a modest decrease (25 h → 18.3 h), and DBTDL dropped dramatically (19 h → 4.5 h). The paper's authors attribute this anomalous behavior to BiHex's propensity to catalyze allophanatization side reactions at higher concentrations—crosslinking that slows the net progress of the desired urethane reaction, a property that BiHex is specifically patented for as an allophanatization catalyst [1]. This inverted dose–response is not observed for BiNDE, DBTDL, or ZnAc, representing a unique process-control consideration.

Loading inversion
Head-to-head
7.0 h → 26.0 h (+271%)
Only catalyst showing increased reaction time at higher loading; DBTDL dropped to 4.5 h (−76%)
Defines a narrow optimal loading window for process control
Attributed to allophanatization side reactions at elevated concentration; unique to 2-ethylhexanoate ligand
Catalyst loading optimization Allophanatization side reaction Process control

Extreme-Pressure Lubricant Performance: Bismuth 2-Ethylhexanoate Achieves ≥620 kg Four-Ball Weld Load, Matched with Bismuth Neodecanoate and Bismuth Naphthenate

In a standardized four-ball extreme-pressure (EP) test conducted according to ASTM D2783, bismuth 2-ethylhexanoate (Bi 2EH), bismuth neodecanoate (Bi NDA), and bismuth naphthenate (Bi Nap) were each formulated with both active and inactive sulfur compounds and evaluated for weld load performance [1]. All three bismuth carboxylates—including Bi 2EH—exceeded the >620 kg four-ball weld load threshold when combined with sulfur-based EP additives, demonstrating that there is no statistically meaningful performance gap between Bi 2EH and Bi NDA in this application [1]. The active EP species was identified via TGA, HTXRD, and SEM-EDS as bismuth sulfide (Bi₂S₃) formed in situ during thermolysis, with lubricity arising from interlayer shear within the Bi₂S₃ crystal structure [1]. The Shepherd Chemical Company subsequently commercialized this technology as BiLUBE 8109, confirming that both Bi NDA and Bi 2EH (Bi Oct) provide excellent synergistic EP properties with polysulfide-based sulfur additives .

EP lubricant performance
Head-to-head
≥620 kg four-ball weld load
Equivalent to bismuth neodecanoate and bismuth naphthenate; active species Bi₂S₃ formed in situ
Supports EP lubricant formulation selection without performance penalty
ASTM D2783; formulated with active/inactive sulfur compounds in Group II base oil
Extreme-pressure lubrication Tribology Bismuth carboxylate additives

Cytotoxicity Advantage: Macromonomers Synthesized with Bismuth 2-Ethylhexanoate Enable High Cell Viability, Contrasting with Cytotoxic DBTDL-Synthesized Materials

In vitro cytotoxicity testing of photocured elastomeric films derived from the macromonomers was performed using L929 mouse fibroblast cells with the resazurin viability assay [1]. Materials synthesized with bismuth tris(2-ethylhexanoate) (PrBiHex) and bismuth neodecanoate (PrBiNDE) both showed high cell viability, whereas the DBTDL-derived material (PrDBTDL) exhibited reduced viability consistent with the known cytotoxicity of residual organotin compounds [1]. The study concluded that bismuth and zinc catalysts are excellent alternatives to organotin compounds for synthesizing photocurable methacrylate ester-urethanes with improved environmental and safety profiles, specifically citing suitability for minimally invasive biomedical applications [1]. While the published paper reports viability qualitatively ('high'), the context of the study (ISO 10993-5 cytotoxicity framework with L929 cells, where >70% viability is considered non-cytotoxic) establishes a meaningful safety differentiation from organotin catalysts [1].

Material cytotoxicity profile
Data to verify
High cell viability (non-cytotoxic) vs. reduced viability for DBTDL-derived material
Qualitative comparison; L929 fibroblast resazurin assay per ISO 10993-5 framework
Supports biomedical polymer research context
Exact percentages not tabulated in published article; reported as categorical comparison
Biomedical polymers Cytotoxicity Injectable materials

REACH Reproductive Toxicity Classification (H361d) of 2-EHA Salts Limits Bismuth 2-Ethylhexanoate's Regulatory Profile Relative to Neodecanoate-Based Bismuth Catalysts

Bismuth 2-ethylhexanoate contains the 2-ethylhexanoic acid (2-EHA) ligand, which has received a mandatory minimum classification in the European Union as a reproductive toxicant (H361d: Suspected of damaging the unborn child) under the CLP Regulation . This classification applies to 2-EHA and its salts, including bismuth tris(2-ethylhexanoate), mandating appropriate labeling in products containing these compounds . The PubChem GHS classification summary, aggregating 372 reports from 15 ECHA C&L notifications, indicates H360D (May damage the unborn child) in 71% of notifications and H361d in 28% [1]. The Fisher Scientific SDS similarly lists H361 as a hazard statement . By contrast, bismuth neodecanoate—based on neodecanoic acid (CAS 26896-20-8)—does not carry the same reproductive toxicity classification, giving it a cleaner regulatory profile . This has prompted commercial development of neodecanoate-based alternatives such as Borchi Kat 2115, which was specifically engineered to close the reactivity gap while eliminating 2-EHA regulatory concerns .

REACH classification
Class-level
H361d (28%) / H360D (71%)
2-EHA salt reproductive toxicity warning; Bi neodecanoate carries no equivalent classification
Regulatory classification context for EU procurement review
ECHA C&L notifications aggregated; 372 reports; CLP Regulation (EC) No 1272/2008
Regulatory compliance REACH Reproductive toxicity

Optimal Application Scenarios for Bismuth 2-Ethylhexanoate Based on Quantitative Evidence


Low-Catalyst-Loading Polyurethane Synthesis Where Maximum Reaction Rate at Minimal Bismuth Content Is Critical

The data from Niedźwiedź et al. (2022) demonstrate that bismuth 2-ethylhexanoate at 2 mol% achieves a total urethane macromonomer synthesis time of 7 hours—the fastest among all tested catalysts including DBTDL and bismuth neodecanoate [1]. This scenario is ideal for research laboratories and small-scale production of photocurable ester-urethane macromonomers where rapid turnaround at low catalyst concentration is desired, particularly when residual metal content must be minimized for downstream biomedical applications. The non-cytotoxic profile of the resulting materials further supports use in synthesizing injectable, photocurable polymers for minimally invasive surgical applications [1].

Extreme-Pressure Lubricant Formulations Where Bismuth 2-Ethylhexanoate Provides Equivalent EP Performance to Bismuth Neodecanoate

The tribological study by Hart et al. (2010) confirms that bismuth 2-ethylhexanoate combined with sulfur-based EP additives achieves ≥620 kg four-ball weld load, identical to bismuth neodecanoate and bismuth naphthenate [2]. For lubricant formulators who already have supply chains or cost advantages favoring the 2-ethylhexanoate salt, this evidence eliminates concerns about performance inferiority relative to the neodecanoate analog. The in-situ formation of Bi₂S₃ as the active lubricious species means that EP performance is ligand-independent, and selection can be based on secondary criteria such as base oil solubility, viscosity, or regulatory preference [2].

Process Development Requiring a 'Sweet Spot' Catalyst with Defined Optimal Loading Window

The unique concentration–reactivity inversion of bismuth 2-ethylhexanoate—fastest at 2 mol% (7 h) yet slowest at 4 mol% (26 h)—makes it a compelling choice for process chemists who can operate precisely within the identified optimal loading window [1]. This characteristic can be exploited in staged reaction protocols where initial low-concentration catalysis is followed by a switch to a different catalyst or thermal activation. However, this same behavior makes Bi 2-ethylhexanoate unsuitable for processes requiring flexible catalyst loading adjustments, where bismuth neodecanoate's predictable dose–response (25 h → 18.3 h when doubling concentration) would be preferred [1].

Non-EU Markets or Applications Where 2-EHA Reproductive Toxicity Labeling Is Not a Procurement Barrier

The H361d/H360D reproductive toxicity classification of bismuth 2-ethylhexanoate under EU CLP is a meaningful regulatory differentiator from bismuth neodecanoate, which lacks this classification [3]. For formulators in regions where 2-EHA salts do not trigger equivalent labeling requirements, or for industrial (non-consumer) applications where occupational exposure controls are already robust, the regulatory disadvantage of Bi 2-ethylhexanoate relative to Bi neodecanoate is mitigated. In these scenarios, the compound's faster kinetics at low loading (7 h vs. 25 h for Bi neodecanoate at 2 mol%) and its comparable EP performance may outweigh the regulatory burden, particularly if the neodecanoate alternative commands a price premium or has longer lead times [1][2].

Application
Selection Property
Validation Focus
Low-catalyst-loading PU synthesis research
Optimal loading window for urethane macromonomer formation
Reaction kinetics validation at target loading
Extreme-pressure lubricant formulation
Ligand-independent EP performance with sulfur co-additives
Four-ball weld load testing per ASTM D2783
Process development with defined catalyst loading protocol
Concentration-dependent reactivity profile and allophanatization propensity
Loading-dependent reactivity profiling
Regulatory review for procurement planning
2-EHA classification context under EU CLP
Regional compliance documentation review
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